1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one
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Overview
Description
1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one is a compound that features a piperidinone ring substituted with a tetrazole group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole moiety is known for its stability and biological activity, making it a valuable component in drug design and other scientific research.
Preparation Methods
The synthesis of 1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one typically involves the formation of the tetrazole ring followed by its attachment to the piperidinone structure. Common synthetic routes include:
Cyclization Reactions: The tetrazole ring can be synthesized via cyclization of azides with nitriles under mild conditions, often using catalysts such as zinc salts or L-proline.
Industrial Production: Industrial methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields.
Chemical Reactions Analysis
1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, often involving strong oxidizing or reducing agents.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole nitrogen atoms.
Common Reagents and Conditions: Typical reagents include sodium azide, triethyl orthoformate, and various catalysts such as Yb(OTf)3.
Scientific Research Applications
1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole moiety is a bioisostere of carboxylic acids, making it useful in drug design for enhancing metabolic stability and bioavailability.
Materials Science: Tetrazole derivatives are used in the development of high-energy materials and explosives due to their stability and energy release properties.
Biological Studies: The compound is studied for its potential antibacterial, antifungal, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one involves its interaction with biological targets through the tetrazole ring. The tetrazole moiety can form stable complexes with metal ions and participate in hydrogen bonding, enhancing its binding affinity to biological receptors . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one can be compared with other tetrazole-containing compounds:
1-Methyl-5-aminotetrazole: Similar in structure but with an amino group instead of the piperidinone ring, used in different applications.
3-(2-Methyl-2H-tetrazol-5-yl)aniline: Contains an aniline group, highlighting the versatility of tetrazole derivatives in various chemical contexts.
Properties
CAS No. |
61631-45-6 |
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Molecular Formula |
C7H11N5OS |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
1-methyl-3-(2H-tetrazol-5-ylsulfanyl)piperidin-4-one |
InChI |
InChI=1S/C7H11N5OS/c1-12-3-2-5(13)6(4-12)14-7-8-10-11-9-7/h6H,2-4H2,1H3,(H,8,9,10,11) |
InChI Key |
CABZCAYHNMXXPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)C(C1)SC2=NNN=N2 |
Origin of Product |
United States |
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